3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one
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Overview
Description
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O3 It is a derivative of propiophenone and features a hydroxy group, a methoxyphenyl group, and a methyl group attached to the propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst
Major Products Formed
Oxidation: 3-Oxo-1-(4-methoxyphenyl)-2-methylpropan-1-one
Reduction: 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Similar structure with an additional hydroxy group.
4-Hydroxy-3-methoxyphenylacetone: Similar structure with a different substitution pattern on the aromatic ring.
3-(4-Methoxyphenyl)-3-oxopropanal: Similar structure with an aldehyde group instead of a ketone.
Uniqueness
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67035-93-2 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
FPTCFTPPPQRPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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